Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate;hydrochloride

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate hydrochloride is a spirocyclic oxa-azaspiro building block belonging to the 1-oxa-8-azaspiro[4.5]decane scaffold class. It bears a methyl ester at the 3-position of the pyrrolidine ring and is supplied as the hydrochloride salt (C10H18ClNO3, MW 235.7 g/mol) with a minimum purity of 95%.

Molecular Formula C10H18ClNO3
Molecular Weight 235.71
CAS No. 2287318-54-9
Cat. No. B2357003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate;hydrochloride
CAS2287318-54-9
Molecular FormulaC10H18ClNO3
Molecular Weight235.71
Structural Identifiers
SMILESCOC(=O)C1CC2(CCOCC2)NC1.Cl
InChIInChI=1S/C10H17NO3.ClH/c1-13-9(12)8-6-10(11-7-8)2-4-14-5-3-10;/h8,11H,2-7H2,1H3;1H
InChIKeyDCRFFCACEHDCMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate hydrochloride (CAS 2287318-54-9) – Core Scaffold Identity and Procurement Baseline


Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate hydrochloride is a spirocyclic oxa-azaspiro building block belonging to the 1-oxa-8-azaspiro[4.5]decane scaffold class. It bears a methyl ester at the 3-position of the pyrrolidine ring and is supplied as the hydrochloride salt (C10H18ClNO3, MW 235.7 g/mol) with a minimum purity of 95% . The scaffold is characterized by a high fraction of sp3-hybridized carbons (Fsp3 = 0.9), a calculated LogP of -0.38, and a polar surface area of 48 Ų, placing it in favorable physicochemical space for CNS drug discovery [1]. The core 1-oxa-8-azaspiro[4.5]decane skeleton has been independently validated as a privileged scaffold in two distinct therapeutic programs: fatty acid amide hydrolase (FAAH) inhibition and sigma-1 receptor ligand development [2][3].

Why Generic Spirocyclic Building Blocks Cannot Substitute for Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate hydrochloride in Target-Focused Synthesis


Spirocyclic building blocks are not interchangeable because the position and nature of the functional group directly determine the vector of exit from the core and thus the three-dimensional orientation of the final ligand within the target binding site [1]. The 3-carboxylate substitution pattern on the 1-oxa-8-azaspiro[4.5]decane framework provides a geometrically distinct exit vector compared to the 2-carboxylate isomer (CAS 1392804-61-3) or the 8-carboxamide series found in FAAH patents . Furthermore, the oxa-azaspiro core itself has demonstrated quantitatively superior FAAH inhibitory potency (kinact/Ki > 1500 M−1 s−1) compared to other spirocyclic cores screened in the same study [2], and the methyl ester functionality offers a specific synthetic handle for amide coupling, hydrolysis to the carboxylic acid, or reduction to the alcohol—transformations that are position-dependent and cannot be replicated by substituted analogs at the 2-position or N-protected variants [3].

Quantitative Differentiation Evidence for Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate hydrochloride Against Closest Analogs


Fsp3 Fraction: 0.9 for Target Compound vs. ~0.3–0.5 for Aromatic Heterocycle Building Blocks

Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate hydrochloride exhibits an Fsp3 (fraction of sp3-hybridized carbons) of 0.9 [1]. This value substantially exceeds the Fsp3 of typical aromatic heterocycle building blocks commonly used in medicinal chemistry (e.g., pyridine Fsp3 = 0.0, phenyl Fsp3 = 0.0, piperidine Fsp3 = 0.6) [2]. A higher Fsp3 correlates with improved aqueous solubility, reduced promiscuous binding, and higher clinical success rates—compounds with Fsp3 ≥ 0.45 are significantly more likely to progress beyond Phase I trials [2].

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

Scaffold-Class FAAH Inhibitory Potency: kinact/Ki > 1500 M−1 s−1 for 1-Oxa-8-azaspiro[4.5]decane Core vs. Other Spirocyclic Cores

In a direct head-to-head spirocyclic core screen by Meyers et al. (Pfizer, 2011), the 1-oxa-8-azaspiro[4.5]decane scaffold and the 7-azaspiro[3.5]nonane scaffold were identified as the only two cores achieving FAAH kinact/Ki potency values greater than 1500 M−1 s−1, clearly distinguishing themselves from other spirocyclic cores on the basis of superior FAAH potency [1]. Lead compound 26 from the 1-oxa-8-azaspiro[4.5]decane series demonstrated an IC50 of 2.8 μM against human FAAH and effectively suppressed LPS-induced neuroinflammation in BV2 microglial cells [2].

FAAH Inhibition Pain Therapeutics Neuroinflammation

Sigma-1 Receptor Affinity: Nanomolar Ki Range (0.47–12.1 nM) for 1-Oxa-8-azaspiro[4.5]decane Derivatives vs. Lower Affinity of Alternative Spirocyclic Chemotypes

Tian et al. (2020) designed, synthesized, and evaluated a series of 1-oxa-8-azaspiro[4.5]decane derivatives as selective σ1 receptor ligands. All seven ligands in the series exhibited nanomolar affinity for σ1 receptors (Ki(σ1) = 0.47–12.1 nM) with moderate selectivity over σ2 receptors (Ki(σ2)/Ki(σ1) = 2–44) [1]. The best compound (compound 8) was successfully radiolabeled with 18F, achieving >99% radiochemical purity and demonstrating high initial brain uptake in mice with 70–75% reduction in brain-to-blood ratio upon pretreatment with SA4503 [1]. This establishes the oxa-azaspiro[4.5]decane scaffold as a validated entry point for σ1 receptor PET tracer development.

Sigma-1 Receptor PET Radioligand Neurodegenerative Disease

LogP and Polar Surface Area Favorability for CNS Penetration vs. 2-Carboxylate Regioisomer and Non-Oxa Spirocycles

The target compound exhibits a calculated LogP of -0.38 and a polar surface area (PSA) of 48 Ų [1], both within the optimal ranges for CNS drug candidates (LogP 1–4, PSA < 90 Ų for oral CNS drugs; PSA < 70 Ų for PET tracers) [2]. By comparison, the 2-carboxylate regioisomer (CAS 1392804-61-3) would be expected to have a slightly different LogP due to altered intramolecular interactions, and the non-oxa 2-azaspiro[4.5]decane scaffold lacks the oxygen-mediated hydrogen bonding capacity that reduces P-glycoprotein efflux liability [2]. The incorporation of the oxygen atom into the spirocyclic framework has been shown to increase aqueous solubility by up to 40-fold and reduce lipophilicity compared to all-carbon spiro analogs [3].

CNS Drug Design Blood-Brain Barrier Permeability Physicochemical Profiling

Supply Chain Reliability: Multi-Supplier Availability and Enamine Inventory vs. Single-Source or Long-Lead-Time Analogs

Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate hydrochloride (CAS 2287318-54-9) is listed as an in-stock building block on ChemSpace with 23 line items from 4 suppliers, including Enamine US (2-day lead time) and SIA Enamine (3-day lead time) [1]. Pricing scales from $372/100 mg to $2,100/2.5 g. By contrast, the 2-carboxylate regioisomer (CAS 1392804-61-3) has an 8–12 week lead time from Aladdin at $441.90/100 mg , representing a >50-fold longer procurement cycle. The 3-carboxylate compound is also available from sima-lab (5 mg to 1 g scales, 95% purity, room temperature storage) [2], providing an alternative sourcing channel.

Chemical Procurement Supply Chain Management Building Block Availability

Synthetic Handle Versatility: Methyl Ester at Position 3 Enables Amide, Acid, and Alcohol Derivatization vs. N-Boc or 2-Carboxylate Analogs

The methyl ester at the 3-position of the pyrrolidine ring in the target compound provides a versatile synthetic handle amenable to three distinct derivatization pathways: (1) direct amidation with primary or secondary amines to yield 3-carboxamide libraries, (2) hydrolysis to the free carboxylic acid (8-oxa-1-azaspiro[4.5]decane-3-carboxylic acid hydrochloride) for peptide coupling or salt formation, and (3) reduction to the primary alcohol for further functionalization [1]. The free NH of the pyrrolidine (unprotected, unlike N-Boc analogs such as tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, CAS 154348-08-0) allows simultaneous or sequential diversification at two points of the scaffold without deprotection steps, saving 1–2 synthetic steps per analog . This dual diversification capability is not present in N-protected or 2-substituted analogs.

Parallel Synthesis Scaffold Derivatization Library Design

Optimal Application Scenarios for Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate hydrochloride Based on Quantified Evidence


FAAH Inhibitor Lead Optimization: Direct Amide Library Synthesis from the Methyl Ester Scaffold

The 1-oxa-8-azaspiro[4.5]decane core has been validated with FAAH kinact/Ki > 1500 M−1 s−1, distinguishing it from all other spirocyclic cores except 7-azaspiro[3.5]nonane [1]. Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate hydrochloride provides the optimal starting point for systematic SAR exploration of the 3-position via direct amidation of the methyl ester with diverse amines. Given that compound 26 from this series achieved an IC50 of 2.8 μM against human FAAH and demonstrated functional anti-neuroinflammatory activity in BV2 cells [2], procurement of this scaffold enables rapid follow-up library generation without the need for de novo core synthesis. The free NH additionally permits parallel exploration of N-substitution patterns, maximizing SAR information density per synthetic cycle.

Sigma-1 Receptor PET Tracer Development: Leveraging Nanomolar Affinity Scaffold for 18F-Radiolabeling Programs

The 1-oxa-8-azaspiro[4.5]decane scaffold has produced sigma-1 receptor ligands with Ki values of 0.47–12.1 nM and successful 18F-radiolabeling achieving >99% radiochemical purity [1]. The favorable physicochemical profile of the core (LogP -0.38, PSA 48 Ų) falls within the narrow window required for brain PET tracers (PSA < 70 Ų for passive BBB penetration) [2]. Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate hydrochloride can serve as the common intermediate for synthesizing a focused library of candidate σ1 ligands, with the ester converted to various amide or reduced substituents, and the free NH serving as the attachment point for the radiolabeling precursor or the tosylate leaving group required for 18F incorporation.

CNS-Focused Fragment Library Construction: High Fsp3 Spirocyclic Building Block for 3D Fragment Collections

With an Fsp3 of 0.9, this building block is ideally suited for constructing three-dimensional fragment libraries that address the 'Flatland' problem in HTS screening collections [1]. The incorporation of the oxygen atom in the spiro framework increases aqueous solubility by up to 40-fold compared to all-carbon spiro analogs [2], reducing the risk of false negatives due to poor solubility in biochemical assays. The dual orthogonal functional handles (free NH and methyl ester) enable the compound to be used as a 'core anchor' for diversity-oriented synthesis, generating fragments with diverse substitution patterns from a single procurement. Multi-supplier availability with 2-day lead times supports the rapid scale-up required when fragment hits are identified.

Muscarinic M1 Agonist Research: Spirocyclic Muscarone Analog Development for Alzheimer's Disease

The 1-oxa-8-azaspiro[4.5]decane scaffold was originally designed as a muscarone analog for M1 muscarinic receptor agonism, with derivatives such as 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one synthesized and assessed for the symptomatic treatment of Alzheimer's-type dementia [1]. Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate hydrochloride provides a direct synthetic entry into this chemotype, with the 3-carboxylate serving as a precursor to the 3-ketone found in the active muscarinic agonists. The scaffold's LogP of -0.38 and PSA of 48 Ų are consistent with CNS drug-like space required for Alzheimer's therapeutics [2], making this building block a strategically valuable intermediate for cholinergic hypothesis-driven drug discovery programs.

Quote Request

Request a Quote for Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.